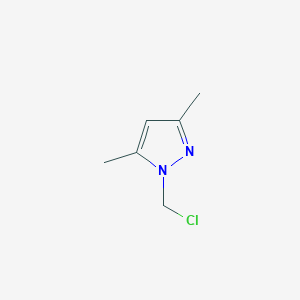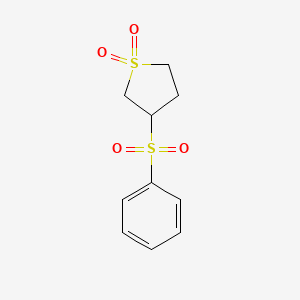
1,1-Dioxidotetrahydro-3-thienyl phenyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dioxidotetrahydro-3-thienyl phenyl sulfone: is a chemical compound with the molecular formula C10H12O3S It is known for its unique structural properties, which include a tetrahydrothiophene ring bonded to a phenyl sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dioxidotetrahydro-3-thienyl phenyl sulfone typically involves the oxidation of tetrahydrothiophene derivatives. One common method is the reaction of tetrahydrothiophene with an oxidizing agent such as hydrogen peroxide or peracids under controlled conditions to form the sulfone group. The reaction conditions often include a solvent like acetic acid and a catalyst to facilitate the oxidation process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dioxidotetrahydro-3-thienyl phenyl sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or other higher oxidation states.
Reduction: Reduction reactions can convert the sulfone group back to sulfide or thiol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens, nitro groups, or sulfonic acids in the presence of catalysts.
Major Products Formed:
Oxidation: Sulfoxides, sulfones with higher oxidation states.
Reduction: Sulfides, thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1,1-Dioxidotetrahydro-3-thienyl phenyl sulfone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfone-containing compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1-Dioxidotetrahydro-3-thienyl phenyl sulfone involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target. The compound’s unique structure allows it to bind selectively to certain receptors or enzymes, modulating their activity and exerting its effects.
Comparison with Similar Compounds
- 1,1-Dioxidotetrahydro-3-thienyl phenyl ether
- 1,1-Dioxidotetrahydro-3-thienyl acetate
- 1,1-Dioxidotetrahydro-3-thienyl benzenesulfonate
Comparison: 1,1-Dioxidotetrahydro-3-thienyl phenyl sulfone is unique due to its specific combination of a tetrahydrothiophene ring and a phenyl sulfone group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, highlighting its uniqueness in scientific research and industrial applications.
Properties
Molecular Formula |
C10H12O4S2 |
|---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
3-(benzenesulfonyl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C10H12O4S2/c11-15(12)7-6-10(8-15)16(13,14)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
FRPIHVBWSMHUNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B12117735.png)
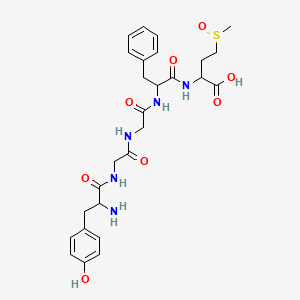
![6-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12117756.png)
![methyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12117763.png)
![Ethyl 4-(3,4-dihydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B12117765.png)
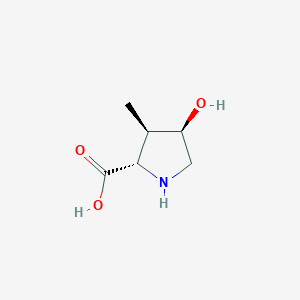
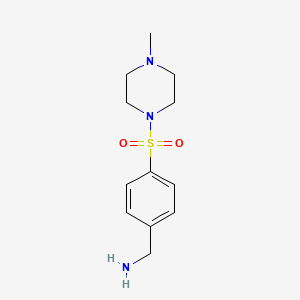

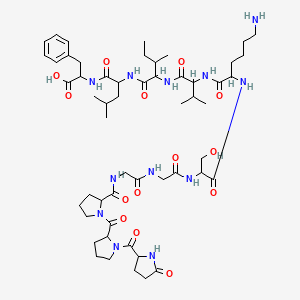

![N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide](/img/structure/B12117798.png)

